4-Iodobutyl benzoate
Overview
Description
4-Iodobutyl benzoate is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and synthesis methods that could potentially be applied to the synthesis of 4-iodobutyl benzoate are discussed. For instance, the synthesis of various halobutyl benzoates is described, which suggests that similar methodologies could be adapted for the synthesis of 4-iodobutyl benzoate .
Synthesis Analysis
The synthesis of halogenated butyl benzoates, which are structurally related to 4-iodobutyl benzoate, can be achieved through the reaction of benzoyl chloride with metal halides in tetrahydrofuran (THF) under mild conditions . This method could potentially be modified to synthesize 4-iodobutyl benzoate by using an appropriate iodine source. Additionally, the regioselective 2,4-dibromohydration of conjugated enynes has been reported to produce dibromobut-enoyl benzoate derivatives, which could be further functionalized to synthesize iodobutyl benzoate derivatives .
Molecular Structure Analysis
While the molecular structure of 4-iodobutyl benzoate is not directly analyzed in the provided papers, related compounds have been characterized using various spectroscopic techniques. For example, tributyltin(IV) complexes of benzoates have been studied using NMR, IR, and Mössbauer spectroscopy, which could be relevant for analyzing the structure of 4-iodobutyl benzoate . Additionally, the crystal structure of a zwitterionic benzoate has been elucidated, demonstrating the importance of hydrogen bonding and π-π stacking in the solid-state structure .
Chemical Reactions Analysis
The provided papers do not detail chemical reactions specifically involving 4-iodobutyl benzoate. However, the synthesis of related benzoate esters and their reactivity could provide insights into potential reactions. For example, the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from protected l-amino acids suggests that 4-iodobutyl benzoate could participate in similar amide formation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-iodobutyl benzoate are not directly reported in the provided papers. However, the synthesis and characterization of liquid crystal compounds, such as 4-alkoxyphenyl benzoates, indicate that benzoate derivatives can exhibit mesomorphic behavior and phase transitions, which could be relevant for understanding the properties of 4-iodobutyl benzoate . Additionally, the toxicity studies of tributyltin(IV) benzoate complexes on mosquito larvae suggest that benzoate derivatives could have biological activity, which may also apply to 4-iodobutyl benzoate .
Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthetic Protocol : A study by Kang and Kim (2000) developed a facile synthetic route for the preparation of 4-halobutyl benzoates, including 4-iodobutyl benzoate. This method involves the reaction of benzoyl chloride and metal halides in THF under mild conditions, demonstrating a controlled and efficient synthesis approach (Jongmin Kang & S.-H. Kim, 2000).
Structural Studies of Mesogens : A paper by Pensec et al. (1998) discusses the synthesis of benzyl 4-iodoperfluorobutanoate, a compound related to 4-iodobutyl benzoate. This compound is crucial for forming mesogenic molecules with alkyl chain, perfluoroalkyl central bridge, and biphenyl moieties, highlighting its importance in the study of liquid crystals and molecular segregation (S. Pensec et al., 1998).
Biological and Pharmacological Applications
Glycosyltransferases in Arabidopsis : Research by Lim et al. (2002) examines the activity of glycosyltransferases toward benzoates in Arabidopsis. This study reveals important insights into the glucosylation of benzoates, including 4-iodobutyl benzoate, which can help in understanding plant metabolism and the production of natural products (Eng‐Kiat Lim et al., 2002).
Polyhydroxyalkanoates in Tissue Engineering : Chen and Wu (2005) explore the application of polyhydroxyalkanoates (PHAs) in tissue engineering, where derivatives of 4-iodobutyl benzoate like poly 4-hydroxybutyrate (P4HB) are utilized. These materials are used in medical devices and tissue engineering due to their biodegradability and thermoprocessability (Guoqiang Chen & Qiong Wu, 2005).
Benzoate Compounds as Local Anesthetics : A study by Zou, Chen, and Zhou (2019) on the design and synthesis of benzoate compounds, including derivatives of 4-iodobutyl benzoate, shows their potential as local anesthetics. This research provides insights into the chemical modification of benzoate compounds for medical applications (Huiying Zou, Guangying Chen & Shiyang Zhou, 2019).
Environmental and Analytical Applications
Determination of Cholinesterase : Katsu and Hanada (1996) discuss using a benzoate-selective membrane electrode for determining cholinesterase activity in blood serum. This technique could potentially be adapted for similar analyses involving 4-iodobutyl benzoate (T. Katsu & N. Hanada, 1996).
Electroporation in Skin Concentration : A study by Sugibayashi et al. (2001) investigates the use of electroporation to enhance skin concentration of benzoate. This research could inform future studies on the transdermal delivery of 4-iodobutyl benzoate (K. Sugibayashi et al., 2001).
Safety And Hazards
The safety information for 4-Iodobutyl benzoate includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust, fume, gas, mist, vapors, or spray .
properties
IUPAC Name |
4-iodobutyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPUIKNICYCXJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40300915 | |
Record name | 4-iodobutyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40300915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodobutyl benzoate | |
CAS RN |
19097-44-0 | |
Record name | NSC139995 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-iodobutyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40300915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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